molecular formula C10H9NO B175864 2-(4-Hydroxyphenyl)-pyrrole CAS No. 168091-80-3

2-(4-Hydroxyphenyl)-pyrrole

Cat. No.: B175864
CAS No.: 168091-80-3
M. Wt: 159.18 g/mol
InChI Key: KPLRPCFAWYYZHG-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-pyrrole, commonly known as HPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications. HPP is a heterocyclic compound that contains a pyrrole ring and a hydroxyl group attached to a phenyl ring. This molecule has been synthesized using various methods and has shown promising results in various scientific studies.

Scientific Research Applications

Photoluminescent Materials

A study by Beyerlein and Tieke (2000) explored the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their application in photoluminescent materials. These polymers exhibit strong photoluminescence and high photochemical stability, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Synthetic Chemistry

Kobayashi et al. (2001) developed a method for synthesizing pyrrolo[1,2-a]quinoxaline derivatives, demonstrating the chemical versatility of pyrrole compounds in creating complex structures. This synthesis is catalyzed by diethyl ether–boron trifluoride, leading to compounds with potential in various chemical applications (Kobayashi et al., 2001).

Electronically Active Materials

Hildebrandt, Schaarschmidt, and Lang (2011) described the synthesis of novel pyrrole derivatives with ferrocenyl groups, highlighting their application in electronically active materials. These compounds exhibit unique electronic and structural properties, including reversible electron transfer processes, suggesting their use in electrochemical applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Sustainable Catalysis

Michlik and Kempe (2013) introduced a sustainable catalytic synthesis of pyrroles, emphasizing the environmental benefits of using renewable resources. This catalytic method allows for the selective formation of C–N and C–C bonds, presenting a green chemistry approach to pyrrole synthesis (Michlik & Kempe, 2013).

Corrosion Inhibition

Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors, demonstrating the practical application of pyrrole derivatives in protecting metals from corrosion. This study highlights the potential of these compounds in industrial applications, where corrosion resistance is crucial (Verma et al., 2015).

Properties

IUPAC Name

4-(1H-pyrrol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h1-7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRPCFAWYYZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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